2-[(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4-hydroxyphenyl)acetamide
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Overview
Description
2-[(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4-hydroxyphenyl)acetamide is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4-hydroxyphenyl)acetamide typically involves the reaction of ethyl 2-[(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate with 4-hydroxyaniline. The reaction is carried out in the presence of a base such as sodium ethoxide or potassium carbonate in a suitable solvent like ethanol or DMF (dimethylformamide) at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. The reaction parameters such as temperature, pressure, and concentration of reagents are carefully controlled to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-[(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4-hydroxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol or amine.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
2-[(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4-hydroxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer, antiviral, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 2-[(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4-hydroxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exhibiting anticancer or antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]propanoate
- Ethyl 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate
- 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamides
Uniqueness
2-[(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4-hydroxyphenyl)acetamide is unique due to the presence of both the sulfanyl and hydroxyphenyl groups, which contribute to its distinct chemical and biological properties. These functional groups enhance its reactivity and potential for forming various derivatives with diverse biological activities .
Properties
Molecular Formula |
C14H15N3O3S |
---|---|
Molecular Weight |
305.35 g/mol |
IUPAC Name |
2-[(4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-hydroxyphenyl)acetamide |
InChI |
InChI=1S/C14H15N3O3S/c1-2-9-7-12(19)17-14(16-9)21-8-13(20)15-10-3-5-11(18)6-4-10/h3-7,18H,2,8H2,1H3,(H,15,20)(H,16,17,19) |
InChI Key |
LSUFVORAGDCSEF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)NC(=N1)SCC(=O)NC2=CC=C(C=C2)O |
Origin of Product |
United States |
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